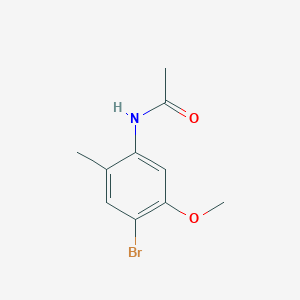
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
概要
説明
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C10H12BrNO2
Molecular Weight: 256.11 g/mol
IUPAC Name: this compound
Physical Appearance: Yellow to brown solid
Purity: ≥95%
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various acetamides, including those structurally similar to this compound. A study demonstrated that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 1–8 µg/mL depending on the specific compound and bacterial strain tested .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 1 |
| Compound B | E. faecalis | 2 |
| This compound | TBD | TBD |
2. Antifungal Activity
The antifungal activity of related compounds has also been investigated. For instance, certain derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values indicating potential for therapeutic application . The specific antifungal properties of this compound remain to be fully explored.
3. Anti-inflammatory Properties
Compounds in the same family have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The specific anti-inflammatory effects of this compound warrant further investigation.
4. Anticancer Activity
The anticancer potential of similar acetamides has been documented, with some compounds exhibiting cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
Case Studies
- Antibacterial Screening : In a study assessing a series of brominated acetamides, this compound was included in a panel that showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that can guide future modifications to enhance efficacy .
- Anticancer Evaluation : Another study evaluated the cytotoxic effects of several acetamides on MCF-7 cells, revealing that modifications at the para position significantly influenced their potency. The results suggested that further structural optimization could lead to more effective anticancer agents .
特性
IUPAC Name |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEYCXFJRLYXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














